![molecular formula C14H11N3O2S B2516965 Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 921135-52-6](/img/structure/B2516965.png)

Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

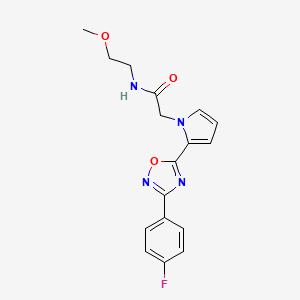

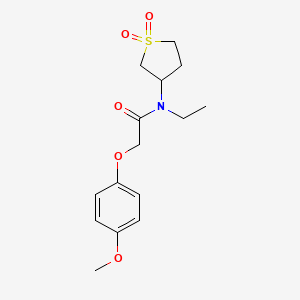

“Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate” is a chemical compound. It is structurally related to other compounds that have shown potential anti-inflammatory activity .

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridines, including compounds similar to the one , often involves the use of 3-amino-thiophene-2-carboxylate derivatives . These derivatives can be heated with formic acid to afford thieno[2,3-b]pyridines .Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-b]pyridines are diverse. For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[2,3-b]pyridines .Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

Compounds derived from pyrimidine, a similar structure to thieno[2,3-b]pyridine, have been found to exhibit anti-fibrotic activities . They have been evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Anticancer Activity

Thieno[2,3-b]pyridine derivatives are known to exhibit anticancer activities . They have been used in the design of antitumor agents .

Antimicrobial Activity

Thieno[2,3-b]pyridine derivatives have also been used in the design of antimicrobial agents . They have shown promising results in this field .

Antiviral Activity

Compounds containing thieno[2,3-b]pyridine have been reported to exhibit antiviral activities .

Anti-Inflammatory Activity

Thieno[2,3-b]pyridine derivatives have been reported to exhibit anti-inflammatory activities .

Treatment of Central Nervous System Diseases

Functionalized thieno[2,3-b]pyridines are used in the treatment of central nervous system diseases .

Zukünftige Richtungen

Thieno[2,3-b]pyridine derivatives, including “Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate”, have attracted considerable attention due to their broad pharmacological activities . Future research may focus on exploring these activities further and developing new synthesis methods.

Wirkmechanismus

Target of Action

Thieno[2,3-b]pyridine derivatives have been reported to inhibit kinases such as grk2 . The role of GRK2 is to promote the binding of β-arrestin to the G-protein, triggering receptor desensitization and internalization .

Mode of Action

Thieno[2,3-b]pyridine derivatives have been reported to interact with their targets via salt-bridge interactions and hydrogen bonds . For instance, the 2-carboxylic acid group of a thieno[2,3-b]pyridine derivative was reported to make a salt-bridge interaction with Lys67 and a hydrogen bond with the amino acids Glu89 and Asp186 via a water molecule .

Biochemical Pathways

Thieno[2,3-b]pyridine derivatives have been associated with the phosphorylation of agonist-occupied β-adrenergic receptors, promoting the binding of β-arrestin to the g-protein and triggering receptor desensitization and internalization .

Result of Action

Thieno[2,3-b]pyridine derivatives have been associated with receptor desensitization and internalization .

Eigenschaften

IUPAC Name |

methyl 3-amino-6-pyridin-2-ylthieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-19-14(18)12-11(15)8-5-6-10(17-13(8)20-12)9-4-2-3-7-16-9/h2-7H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIQVWKEBRDVSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CC=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2516884.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2516885.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-propan-2-ylacetamide](/img/structure/B2516887.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide](/img/structure/B2516891.png)

![1-(6-Methyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B2516896.png)

![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/no-structure.png)

![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2516898.png)

![(1-(4-Chlorophenyl)cyclopentyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2516904.png)